Benzyl 3-acetylbenzoate
Overview
Description
Benzyl 3-acetylbenzoate is an organic compound belonging to the ester family. It is characterized by the presence of a benzyl group attached to the 3-position of an acetylbenzoate moiety. Esters like this compound are known for their pleasant aromas and are often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-acetylbenzoate can be synthesized through the esterification of 3-acetylbenzoic acid with benzyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts like p-toluenesulfonic acid can also be employed to accelerate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl benzoate and other oxidized products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Benzyl benzoate, benzoic acid.
Reduction: Benzyl alcohol, 3-acetylbenzoic acid.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-acetylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme kinetics.
Medicine: Research into its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the fragrance industry for its aromatic properties and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-acetylbenzoate primarily involves its hydrolysis to benzyl alcohol and 3-acetylbenzoic acid. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. The released benzyl alcohol can then undergo further metabolic processes, while 3-acetylbenzoic acid can participate in various biochemical pathways.
Comparison with Similar Compounds
Benzyl benzoate: Similar in structure but lacks the acetyl group.
Methyl 3-acetylbenzoate: Similar ester but with a methyl group instead of a benzyl group.
Ethyl benzoate: Another ester with a simpler structure.
Uniqueness: Benzyl 3-acetylbenzoate is unique due to the presence of both a benzyl group and an acetyl group on the benzoate moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters like benzyl benzoate or ethyl benzoate.
Properties
IUPAC Name |
benzyl 3-acetylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-12(17)14-8-5-9-15(10-14)16(18)19-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBDFVIMAFYZBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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